molecular formula C52H82N20O15S4 B1665264 alpha-Conotoxin imi CAS No. 156467-85-5

alpha-Conotoxin imi

Cat. No. B1665264
M. Wt: 1355.6 g/mol
InChI Key: IFMXNBRHEQLZMI-VAYQAVKTSA-N
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Description

Alpha-Conotoxin ImI is a peptide neurotoxin isolated from the venom ducts of carnivorous marine cone snails . It exhibits exquisite pharmacological potency and selectivity for various nicotinic acetylcholine receptor subtypes . It is the first and only small-peptide ligand that selectively binds to the neuronal alpha7 homopentameric subtype of the nicotinic acetylcholine receptor (nAChR) .


Synthesis Analysis

The chemical synthesis of alpha-Conotoxins is complicated by the possibility of three disulfide bond isomers, where inefficient folding methods can lead to a poor recovery of the pharmacologically active isomer . To achieve higher yields of the native isomer, it is necessary to select appropriate oxidative folding conditions . Numerous strategies to enhance their stability including the substitution of disulfide bond with diselenide bond and N-to-C cyclization via an oligopeptide spacer have successfully overcome these limitations .


Molecular Structure Analysis

The structure of alpha-Conotoxin ImI has been determined by 1H NMR spectroscopy in aqueous solution . The NMR structure comprises primarily a series of nested beta turns . The structure is described as a type I beta-turn (positions 2-5) followed by a distorted helix (positions 5-11) .

Scientific Research Applications

1. Enhancement of Peptide Stability

MacRaild et al. (2009) investigated the potential of replacing cystine bridges in alpha-conotoxins with nonreducible dicarba linkages. Their findings in the alpha-conotoxin alpha-ImI indicated that the dicarba analogue maintained inhibitory activity on nicotinic acetylcholine receptors (nAChR) similar to the native alpha-ImI, confirming its potential to improve stability while preserving function (MacRaild et al., 2009).

2. Subtype-Specific Nicotinic Acetylcholine Receptor Blockade

Johnson et al. (1995) provided evidence that alpha-conotoxin ImI selectively blocks certain subtypes of nAChRs. It particularly targets homomeric alpha 7 and alpha 9 receptors while showing no effect on other combinations of nAChR subunits. This selective blockade makes alpha-ImI a valuable tool for the study of neuronal nicotinic acetylcholine receptors (Johnson et al., 1995).

3. Insights into Structure-Activity Relationships

Gehrmann et al. (1999) determined the structure of alpha-ImI using NMR spectroscopy, highlighting its potential as a drug target for neurological disorders. The study revealed important residues for binding to the alpha7 nAChR, aiding in the design of novel alpha7 nAChR-specific agonists and antagonists (Gehrmann et al., 1999).

4. Comparative Analysis with Other Conotoxins

Rogers et al. (1999) compared the NMR solution structure of alpha-ImI to other alpha-conotoxins specific for neuronal nAChRs. This comparison revealed a conserved core scaffold across different conotoxins, highlighting specific amino acids and structural features important for binding and selectivity (Rogers et al., 1999).

Safety And Hazards

The chemical, physical, and toxicological properties of alpha-Conotoxin ImI have not been thoroughly investigated . It is advised to wear a respirator, chemical safety goggles, rubber boots, and heavy rubber gloves when handling this substance .

Future Directions

Alpha-Conotoxins, including alpha-Conotoxin ImI, are being evaluated as drug leads to treat various neuronal disorders . They are also used as neurochemical tools to study nAChR physiology . The development of therapeutic leads has been hampered by an incomplete understanding of the structure-activity relationship of alpha-Conotoxins at each of these targets .

properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2R)-2-[[(2R)-2-[(2-aminoacetyl)amino]-3-sulfanylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-[(2S)-2-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-amino-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C52H82N20O15S4/c1-24(41(78)66-30(15-25-18-61-27-8-3-2-7-26(25)27)44(81)64-28(9-4-12-59-51(55)56)42(79)69-33(20-88)40(54)77)62-46(83)35(22-90)70-43(80)29(10-5-13-60-52(57)58)65-49(86)37-11-6-14-72(37)50(87)31(16-39(75)76)67-45(82)32(19-73)68-48(85)36(23-91)71-47(84)34(21-89)63-38(74)17-53/h2-3,7-8,18,24,28-37,61,73,88-91H,4-6,9-17,19-23,53H2,1H3,(H2,54,77)(H,62,83)(H,63,74)(H,64,81)(H,65,86)(H,66,78)(H,67,82)(H,68,85)(H,69,79)(H,70,80)(H,71,84)(H,75,76)(H4,55,56,59)(H4,57,58,60)/t24-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMXNBRHEQLZMI-VAYQAVKTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCCN=C(N)N)C(=O)NC(CS)C(=O)N)NC(=O)C(CS)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CS)NC(=O)C(CS)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CS)C(=O)N)NC(=O)[C@H](CS)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CS)NC(=O)[C@H](CS)NC(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C52H82N20O15S4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10166085
Record name alpha-Conotoxin imi
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1355.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-Conotoxin imi

CAS RN

156467-85-5
Record name alpha-Conotoxin imi
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0156467855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name alpha-Conotoxin imi
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10166085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
240
Citations
JM McIntosh, D Yoshikami, E Mahe, DB Nielsen… - Journal of Biological …, 1994 - Elsevier
We report the isolation, characterization, and total synthesis of a small peptide ligand for nicotinic acetylcholine receptors (nAChRs). It is highly active against the neuromuscular …
Number of citations: 254 www.sciencedirect.com
DS Johnson, J Martinez, AB Elgoyhen… - Molecular …, 1995 - ASPET
… , we provide evidence that alpha-conotoxin ImI, a peptide … alpha-Conotoxin ImI blocks homomeric alpha 7 nicotinic … 1 gamma delta receptors, alpha-conotoxin ImI has low affinity for the …
Number of citations: 229 molpharm.aspetjournals.org
DA Wagenaar, R Gonzalez, DC Ries, WB Kristan Jr… - Neuroscience …, 2010 - Elsevier
… ▶ Alpha-conotoxin ImI disrupts coordinated motor output of swim CPGs. ▶ Injected intact animals can still swim, but move in circles. ▶ Fictive swimming in isolated nerve cords is …
Number of citations: 1 www.sciencedirect.com
EF Pereira, M Alkondon, JM McIntosh… - … of Pharmacology and …, 1996 - ASPET
… for 5 min to alpha-conotoxin-ImI … alpha-conotoxin-ImI was competitive with respect to the agonist (IC50 approximately 85 nM) and reversible by washing. At 300 nM, alpha-conotoxin-ImI …
Number of citations: 73 jpet.aspetjournals.org
J Gehrmann, NL Daly, PF Alewood… - Journal of medicinal …, 1999 - ACS Publications
α-Conotoxin ImI derives from the venom of Conus imperialis and is the first and only small-peptide ligand that selectively binds to the neuronal α 7 homopentameric subtype of the …
Number of citations: 66 pubs.acs.org
JS Nielsen, P Buczek, G Bulaj - Journal of Peptide Science: An …, 2004 - Wiley Online Library
… NMR solution structure of alpha-conotoxin ImI and comparison to other conotoxins specific for neuronal … Solution structure of alphaconotoxin ImI determined by two-dimensional NMR …
Number of citations: 46 onlinelibrary.wiley.com
D Mei, Z Lin, J Fu, B He, W Gao, L Ma, W Dai, H Zhang… - Biomaterials, 2015 - Elsevier
Alpha7 nicotinic acetylcholine receptor (α7 nAChR), a ligand-gated ion channel, is increasingly emerging as a new tumor target owing to its expression specificity and significancy for …
Number of citations: 55 www.sciencedirect.com
RJ Clark, NL Daly, R Halai, ST Nevin, DJ Adams… - FEBS letters, 2008 - Elsevier
… Minimal conformation of the alpha-conotoxin ImI for the alpha7 neuronal nicotinic … NMR solution structure of alpha-conotoxin ImI and comparison to other conotoxins specific …
Number of citations: 44 www.sciencedirect.com
L Azam, JM McIntosh - Acta Pharmacologica Sinica, 2009 - nature.com
Cysteine-rich peptides from the venom of cone snails (Conus) target a wide variety of different ion channels. One family of conopeptides, the α-conotoxins, specifically target different …
Number of citations: 219 www.nature.com
L Li, N Liu, R Ding, S Wang, Z Liu, H Li… - Acta Biochimica et …, 2015 - academic.oup.com
Conotoxins (CTxs) are typically small peptides composed of 12–50 amino acid residues with 2–5 disulfide bridges. Most of them potently and selectively target a wide variety of ion …
Number of citations: 10 academic.oup.com

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